molecular formula C22H24N6O3S B14999161 N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B14999161
M. Wt: 452.5 g/mol
InChI Key: FWPAAOKQKJDMAF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes a furan ring, a morpholine ring, and a tetracyclic core

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

When compared to similar compounds, N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C22H24N6O3S/c1-22(2)10-14-15(12-31-22)20(28-5-8-29-9-6-28)24-21-16(14)17-18(32-21)19(26-27-25-17)23-11-13-4-3-7-30-13/h3-4,7H,5-6,8-12H2,1-2H3,(H,23,25,26)

InChI Key

FWPAAOKQKJDMAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NN=N4)NCC5=CC=CO5)N6CCOCC6)C

Origin of Product

United States

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